molecular formula C12H17F2N B1589806 N,N-Diethyl-alpha,alpha-difluoro-3-methylbenzylamine CAS No. 500131-50-0

N,N-Diethyl-alpha,alpha-difluoro-3-methylbenzylamine

Cat. No. B1589806
CAS RN: 500131-50-0
M. Wt: 213.27 g/mol
InChI Key: SGDDSVYULWVCQK-UHFFFAOYSA-N
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Description

N,N-Diethyl-alpha,alpha-difluoro-3-methylbenzylamine is a chemical compound . It is also known as DFMBA .


Molecular Structure Analysis

The molecular formula of N,N-Diethyl-alpha,alpha-difluoro-3-methylbenzylamine is C12H17F2N . Its molecular weight is 213.26700 .


Chemical Reactions Analysis

N,N-Diethyl-alpha,alpha-difluoro-3-methylbenzylamine is used in the selective monofluorination of diols under high reaction temperature or microwave irradiation conditions . It is also mentioned that Fluolead allows the fluorination of diols to be performed with excellent selectivity .


Physical And Chemical Properties Analysis

N,N-Diethyl-alpha,alpha-difluoro-3-methylbenzylamine has a boiling point of 234.3ºC at 760 mmHg . Its density is 1.03g/cm³ .

Scientific Research Applications

Deoxofluorination of Alcohols

This compound is utilized in the deoxofluorination of alcohols, where primary, secondary, and tertiary alcohols, as well as simple carboxylic acids, are converted to their corresponding organofluorides . This process is essential for the synthesis of various organofluorine compounds, which are significant in pharmaceuticals and agrochemicals due to the unique properties imparted by the fluorine atoms.

Synthesis of α,α-Difluorobenzylamines

N,N-Diethyl-alpha,alpha-difluoro-3-methylbenzylamine: is a key reagent in the synthesis of α,α-difluorobenzylamines, which are important in the field of synthetic organofluorine chemistry . These compounds serve as intermediates in the production of more complex fluorinated molecules that have applications ranging from material science to life sciences.

Deoxofluorination Reagent

The compound was first reported as a deoxofluorination reagent in 2004 and has since been well-studied for its properties in this role . It is commercially available and used for the deoxofluorination of simple alcohols and carboxylic acids, highlighting its importance in organic synthesis and material science.

Stability and Handling

N,N-Diethyl-alpha,alpha-difluoro-3-methylbenzylamine: is stable at temperatures up to 180°C and decomposes gradually at 210°C . However, it is sensitive to moisture and must be stored under an inert atmosphere in a refrigerator, which is crucial for its handling and storage in research applications.

Preparation of Difluorobenzylamines

The compound is involved in the preparation of difluorobenzylamines, which are used as intermediates in various synthetic pathways . The preparation process involves reactions with oxalyl chloride followed by F-Cl exchange, demonstrating the compound’s versatility in synthetic chemistry.

Thermoresponsive Polymers

Research has been conducted on the use of N,N-Diethyl-alpha,alpha-difluoro-3-methylbenzylamine derivatives in the synthesis of thermoresponsive polymers . These polymers have potential applications in drug delivery systems and tissue engineering, where temperature-induced changes in polymer properties can be exploited for targeted therapeutic effects.

Mechanism of Action

    Action Environment

    The action, efficacy, and stability of “N,N-Diethyl-alpha,alpha-difluoro-3-methylbenzylamine” could be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, its boiling point is 234℃ , suggesting that it could be stable under normal environmental conditions but might undergo changes at high temperatures.

properties

IUPAC Name

N-[difluoro-(3-methylphenyl)methyl]-N-ethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F2N/c1-4-15(5-2)12(13,14)11-8-6-7-10(3)9-11/h6-9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGDDSVYULWVCQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(C1=CC=CC(=C1)C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50473780
Record name N,N-Diethyl-alpha,alpha-difluoro-3-methylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50473780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

500131-50-0
Record name N,N-Diethyl-alpha,alpha-difluoro-3-methylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50473780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-Diethyl-alpha,alpha-difluoro-3-methylbenzylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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